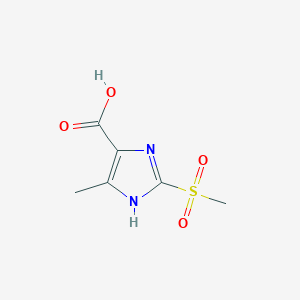
Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities . The presence of the iodoethyl group in this compound adds to its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate typically involves the alkylation of azetidine derivatives. One common method is the alkylation of azetidine with 2-iodoethanol under basic conditions to introduce the iodoethyl group . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the iodoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azetidine derivatives with various functional groups.
Oxidation Reactions: Formation of hydroxylated or carbonylated azetidine derivatives.
Reduction Reactions: Formation of ethyl-substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Peptidomimetics: Employed in the design of peptidomimetic compounds that mimic the structure and function of peptides.
Catalysis: Utilized as a ligand or catalyst in various organic transformations, including cross-coupling reactions.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate is primarily related to its ability to undergo various chemical transformationsAdditionally, the azetidine ring can participate in ring-opening reactions, leading to the formation of new compounds with different biological activities . The molecular targets and pathways involved depend on the specific functional groups introduced during these transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: Similar structure but with a hydroxyethyl group instead of an iodoethyl group.
Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Contains an ethoxy-oxoethylidene group, offering different reactivity and applications.
Uniqueness
Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate is unique due to the presence of the iodoethyl group, which provides enhanced reactivity for substitution reactions. This makes it a valuable intermediate in the synthesis of complex molecules and bioactive compounds .
Eigenschaften
Molekularformel |
C13H16INO2 |
|---|---|
Molekulargewicht |
345.18 g/mol |
IUPAC-Name |
benzyl 3-(2-iodoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H16INO2/c14-7-6-12-8-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChI-Schlüssel |
XGUKLRFUMZZFLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methylimidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B13978931.png)



![1-Methoxy-6-azaspiro[2.5]octane](/img/structure/B13978965.png)
![4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13978968.png)





![Oxirane, 2,2-bis[(phenylmethoxy)methyl]-](/img/structure/B13979027.png)

